molecular formula C8H11NO B181077 5-Methoxy-2-methylaniline CAS No. 50868-72-9

5-Methoxy-2-methylaniline

Cat. No. B181077
CAS RN: 50868-72-9
M. Wt: 137.18 g/mol
InChI Key: RPJXLEZOFUNGNZ-UHFFFAOYSA-N
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Patent
US04451462

Procedure details

12.4 g of palladium-on-carbon are added to a solution of 132.9 g (0.759 mole) of 4-methyl-3-nitro-anisole in 1.1 liters of methanol and hydrogenation is carried out at room temperature. The catalyst is filtered off and the filtrate is concentrated in a vacuum rotary evaporator. Recrystallisation from isopropanol/water yields 3-amino-4-methylanisole having a melting point of 43°-44°.
Quantity
132.9 g
Type
reactant
Reaction Step One
Quantity
1.1 L
Type
solvent
Reaction Step One
Quantity
12.4 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[N+:10]([O-])=O>CO.[Pd]>[NH2:10][C:3]1[CH:4]=[C:5]([O:8][CH3:9])[CH:6]=[CH:7][C:2]=1[CH3:1]

Inputs

Step One
Name
Quantity
132.9 g
Type
reactant
Smiles
CC1=C(C=C(C=C1)OC)[N+](=O)[O-]
Name
Quantity
1.1 L
Type
solvent
Smiles
CO
Name
Quantity
12.4 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is carried out at room temperature
FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in a vacuum rotary evaporator
CUSTOM
Type
CUSTOM
Details
Recrystallisation from isopropanol/water

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.